N-(3,4-diethoxyphenethyl)-2-(1-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)methyl)cyclopentyl)acetamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiadiazine ring and a diethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzothiadiazine ring: This can be achieved through the reaction of appropriate sulfonamide and chloroamine derivatives under controlled conditions.
Introduction of the diethoxyphenyl group: This step involves the alkylation of a phenol derivative with ethyl bromide in the presence of a base.
Coupling of the cyclopentyl group: The final step involves the coupling of the cyclopentyl group with the benzothiadiazine and diethoxyphenyl intermediates using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The diethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide: Contains hydroxy groups instead of ethoxy groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide: Similar structure but with methoxy groups.
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide is unique due to the presence of ethoxy groups, which may confer distinct chemical and biological properties compared to its methoxy or hydroxy analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C27H35N3O5S |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl]acetamide |
InChI |
InChI=1S/C27H35N3O5S/c1-3-34-22-12-11-20(17-23(22)35-4-2)13-16-28-26(31)19-27(14-7-8-15-27)18-25-29-21-9-5-6-10-24(21)36(32,33)30-25/h5-6,9-12,17H,3-4,7-8,13-16,18-19H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
WUGZMKSBZNNBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC2(CCCC2)CC3=NS(=O)(=O)C4=CC=CC=C4N3)OCC |
Origin of Product |
United States |
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